molecular formula C31H28F3N5 B11222252 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11222252
M. Wt: 527.6 g/mol
InChI Key: GKTFFWGIOGXBPQ-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with various aromatic groups

Properties

Molecular Formula

C31H28F3N5

Molecular Weight

527.6 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H28F3N5/c1-21-11-12-22(2)27(17-21)37-13-15-38(16-14-37)29-28-26(23-7-4-3-5-8-23)19-39(30(28)36-20-35-29)25-10-6-9-24(18-25)31(32,33)34/h3-12,17-20H,13-16H2,1-2H3

InChI Key

GKTFFWGIOGXBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, including Friedel–Crafts acylation, Claisen–Schmidt condensation, and Heck reactions . The initial step involves the Friedel–Crafts acylation of 1,4-dimethylbenzene to form 1-(2,5-dimethylphenyl)ethan-1-one. This intermediate is then subjected to Claisen–Schmidt condensation with benzaldehyde to form a chalcone derivative. Subsequent steps involve the formation of the pyrrolo[2,3-d]pyrimidine core and its coupling with piperazine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolo[2,3-d]pyrimidine compounds. Examples include:

Uniqueness

What sets 1-(2,5-DIMETHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE apart is its unique combination of aromatic groups and the pyrrolo[2,3-d]pyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

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